molecular formula C22H24ClN3O2 B2827704 (5-chloro-2-methoxyphenyl)(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone CAS No. 1211161-85-1

(5-chloro-2-methoxyphenyl)(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone

Cat. No.: B2827704
CAS No.: 1211161-85-1
M. Wt: 397.9
InChI Key: UGXRNPDVOMZOPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-chloro-2-methoxyphenyl)(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. This complex compound features a benzimidazole core, a privileged scaffold in drug discovery known for its diverse biological activities and its presence in numerous therapeutic agents . The molecular structure ingeniously links this heterocyclic system to a substituted phenyl moiety via a piperidine carbonyl linker, creating a multifunctional architecture designed for targeted interactions. The core benzimidazole pharmacophore is extensively documented in scientific literature for its wide range of efficacy, including potential applications as an anticancer, anti-inflammatory, antimicrobial, and antiprotozoal agent . Specifically, 2-methyl-1H-benzo[d]imidazole derivatives have been identified as potent positive allosteric modulators (PAMs) of the α1β2γ2 GABA-A receptor, a key therapeutic target for neurological disorders . Furthermore, analogous compounds containing the benzimidazole nucleus are being actively investigated as potent inhibitors of various biological targets, such as Fms-like tyrosine kinase 3 (FLT3) for acute myeloid leukemia therapeutics and lysosomal phospholipase A2 (PLA2G15), a phenomenon linked to drug-induced phospholipidosis . The integration of the 5-chloro-2-methoxyphenyl group enhances the molecular properties, potentially influencing lipophilicity and binding affinity to specific protein pockets. The piperidine spacer provides conformational flexibility, potentially enabling optimal orientation for receptor binding. This compound is supplied for non-human research applications only and is strictly not intended for diagnostic, therapeutic, or veterinary use. Researchers can leverage this chemical probe to explore novel signaling pathways, investigate enzyme inhibition mechanisms, and develop new treatment modalities for various diseases.

Properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-[4-[(2-methylbenzimidazol-1-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O2/c1-15-24-19-5-3-4-6-20(19)26(15)14-16-9-11-25(12-10-16)22(27)18-13-17(23)7-8-21(18)28-2/h3-8,13,16H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGXRNPDVOMZOPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC3CCN(CC3)C(=O)C4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-chloro-2-methoxyphenyl)(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone represents a novel chemical entity with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The compound can be broken down into its structural components:

  • Phenyl Group : 5-chloro-2-methoxyphenyl
  • Piperidine Ring : 4-(2-methyl-1H-benzo[d]imidazol-1-yl)methyl
  • Functional Group : Methanone

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in disease pathways, particularly in cancer and neurological disorders.

  • Inhibition of Oncogenic Pathways :
    • The compound has shown promise as a small molecule inhibitor targeting mutant KRAS, which is implicated in various cancers. In vitro studies demonstrated that it effectively inhibits KRAS G12C mutations, leading to reduced cell proliferation in cancer cell lines .
  • Neurological Implications :
    • The piperidine moiety suggests potential activity in modulating neurotransmitter systems. Compounds with similar structures have been reported to influence dopamine and serotonin receptors, which could have implications for treating psychiatric conditions .

Anticancer Activity

Recent studies evaluated the compound's efficacy against several cancer cell lines:

  • Cell Lines Tested : MDA-MB-231 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer).
  • Results : At concentrations of 10 μM, the compound induced significant apoptosis, evidenced by increased caspase-3 activity (up to 1.5 times compared to control) and morphological changes indicative of cell death .
Cell LineConcentration (μM)% Apoptosis InducedCaspase-3 Activity
MDA-MB-2311040%1.5x
HepG21035%1.3x
A5491030%1.4x

Antimicrobial Activity

The compound's potential as an antimicrobial agent was also assessed:

  • Testing Against Bacteria : The compound exhibited moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.025 mg/mL
Escherichia coli0.030 mg/mL

Case Study 1: KRAS G12C Inhibition

A recent patent highlighted the use of this compound as a KRAS G12C inhibitor, demonstrating its ability to significantly reduce tumor growth in xenograft models when administered at therapeutic doses .

Case Study 2: Neuroprotective Effects

In another study focusing on neuroprotection, derivatives of the compound were shown to enhance cognitive function in rodent models subjected to induced neurodegeneration, suggesting a protective role against oxidative stress .

Scientific Research Applications

Pharmacological Applications

  • Central Nervous System Disorders
    The compound has been investigated for its role as an allosteric modulator of G protein-coupled receptors (GPCRs), which are critical targets in the treatment of various CNS disorders. Research indicates that compounds with similar structures can enhance or inhibit receptor activity, potentially leading to effective therapies for conditions like anxiety, depression, and schizophrenia .
  • Anticancer Activity
    Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. The ability to inhibit specific pathways involved in tumor growth and metastasis has been noted, making it a candidate for further investigation in oncology .
  • Anticonvulsant Properties
    Some derivatives have shown promise in preclinical models for their anticonvulsant effects, suggesting that they could be developed into treatments for epilepsy and other seizure disorders .

Case Study 1: CNS Disorders

A study focused on the development of allosteric modulators for GPCRs highlighted the potential of compounds structurally similar to 4-(morpholin-4-yl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide in treating CNS disorders. These modulators can fine-tune receptor activity, offering a novel approach to managing symptoms without the side effects associated with traditional agonists or antagonists .

Case Study 2: Anticancer Research

In vitro studies have demonstrated that certain analogs of this compound can induce apoptosis in cancer cell lines by targeting specific signaling pathways. This suggests that further optimization could lead to effective anticancer agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related analogues from the literature:

Compound Name/Structure Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity/Use Reference
Target Compound : (5-Chloro-2-methoxyphenyl)(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone Benzo[d]imidazole-piperidine 5-chloro-2-methoxyphenyl; 2-methyl benzimidazole ~430 (estimated) Hypothesized receptor ligand (e.g., H1/H4) N/A
(4-((1H-Benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(phenyl)methanone (11a) Benzo[d]imidazole-piperazine Phenyl; unsubstituted benzimidazole 332.41 (C20H20N4O) Not explicitly stated
2-(((4-(2-Methoxyphenoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole Benzo[d]imidazole-sulfinyl 2-methoxyphenoxy; pyridinylmethyl ~427 (estimated) Potential proton pump inhibition
1H-Benzo[d]imidazol-2-yl(4-(2-((4-methoxybenzyl)(pyridin-2-yl)amino)ethyl)piperazin-1-yl)methanone (7) Benzo[d]imidazole-piperazine 4-methoxybenzyl; pyridinylamino ~502 (estimated) Dual H1/H4 receptor ligand
5-((4-Chlorophenyl)methyl)-2,2-dimethyl-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol Triazole-cyclopentanol 4-chlorophenyl; triazole 335.84 (C17H21ClN3O) Agricultural fungicide (metconazole)

Key Comparisons:

Core Heterocycles :

  • The target compound’s piperidine ring (single nitrogen) contrasts with piperazine (two nitrogens) in analogues like 11a and compound 7 . Piperidine’s lower basicity may reduce ionic interactions with targets but improve membrane permeability.
  • Benzimidazole is a common motif in all compounds, but the 2-methyl substitution in the target compound may sterically hinder metabolism compared to unsubstituted analogues .

Substituent Effects: The 5-chloro-2-methoxyphenyl group in the target compound differs from 4-methoxybenzyl in compound 7 and 2-methoxyphenoxy in the sulfinyl derivative . The chloro group increases lipophilicity, while the ortho-methoxy substitution may influence steric interactions in binding pockets. Sulfinyl vs. methanone linkers: Sulfinyl groups (e.g., in ) are polar and may enhance hydrogen bonding, whereas methanone linkers add rigidity and planar geometry.

Biological Activity :

  • Piperazine-containing analogues (e.g., compound 7 ) show dual H1/H4 receptor activity, suggesting the target compound may share similar targets.
  • The chloro substituent in the target compound aligns with pesticidal activity in metconazole , but its complex structure suggests a therapeutic application.

Research Findings and Implications

  • The 2-methyl group on benzimidazole may improve metabolic stability, as seen in related compounds . Ortho-methoxy substitution on phenyl rings (as in and the target compound) can enhance binding to hydrophobic pockets.
  • Pharmacokinetic Considerations :

    • The target compound’s estimated logP (~3.5) suggests moderate lipophilicity, balancing solubility and absorption.

Q & A

Basic: What synthetic methodologies are recommended to optimize the yield and purity of this compound?

Answer:
The synthesis involves multi-step reactions, including:

  • Imidazole ring formation : Condensation of glyoxal with ammonia and formaldehyde under controlled pH and temperature (60–80°C) to generate the benzimidazole core .
  • Piperidine functionalization : Substitution of the piperidine ring with a 2-methylbenzimidazole moiety using nucleophilic reagents (e.g., thiols or amines) in dimethylformamide (DMF) at 80°C for 12–24 hours .
  • Coupling reactions : The 5-chloro-2-methoxyphenyl group is introduced via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, requiring palladium catalysts and anhydrous conditions .
    Key considerations : Monitor reaction progress via TLC and purify intermediates via column chromatography (hexane/EtOAc gradients). Final purity (>95%) is confirmed by NMR (1H/13C), mass spectrometry (MS), and HPLC .

Advanced: How can computational tools predict the compound’s binding affinity to neurological targets?

Answer:

  • Molecular docking : Use software like Molecular Operating Environment (MOE) to model interactions with serotonin or dopamine receptors. Focus on hydrogen bonding with the methoxy group and π-π stacking with the benzimidazole ring .
  • Molecular Dynamics (MD) simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent (e.g., GROMACS). Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA calculations) .
  • Pharmacophore mapping : Identify critical features (e.g., chloro-substituted phenyl as a hydrophobic anchor) using Schrödinger’s Phase .

Basic: Which analytical techniques are essential for structural validation?

Answer:

  • 1H/13C NMR : Confirm substituent positions (e.g., methoxy at δ 3.8 ppm, benzimidazole protons at δ 7.2–8.1 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]+) matching the theoretical mass (e.g., C22H23ClN3O2: 420.1454) .
  • X-ray crystallography : Resolve 3D conformation, particularly piperidine ring puckering and benzimidazole planarity .

Advanced: How to address contradictions in cytotoxicity data across cell lines?

Answer:

  • Assay standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and normalize viability assays (MTT vs. resazurin) to control for metabolic variability .
  • Dose-response analysis : Test a wide concentration range (0.1–100 µM) to identify IC50 shifts due to off-target effects .
  • Metabolic stability : Pre-treat cells with CYP450 inhibitors (e.g., ketoconazole) to assess if hepatic metabolism alters potency .

Basic: What structural features influence reactivity and stability?

Answer:

  • Benzimidazole core : Aromatic π-systems enhance metabolic stability but may undergo oxidation under acidic conditions .
  • Piperidine ring : Chair conformation reduces steric hindrance, improving solubility in polar solvents (logP ~2.5) .
  • Methoxy group : Electron-donating effects stabilize the phenyl ring against nucleophilic attack but may reduce blood-brain barrier permeability .

Advanced: How to design analogs for structure-activity relationship (SAR) studies?

Answer:

  • Substituent variation : Replace the 5-chloro group with bromo or nitro to probe electronic effects on receptor binding .
  • Scaffold hopping : Substitute benzimidazole with indole or thiadiazole to assess heterocycle-specific activity .
  • In vitro screening : Test analogs against kinase panels (e.g., EGFR, VEGFR2) and GPCRs (e.g., H1/H4 histamine receptors) to identify off-target interactions .

Basic: How to evaluate the compound’s stability under physiological conditions?

Answer:

  • pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24 hours. Monitor degradation via HPLC; benzimidazole derivatives are prone to hydrolysis at pH <3 .
  • Thermal stability : Heat to 40–60°C in DMSO or aqueous solution. Use DSC to detect melting point shifts indicative of polymorphic changes .
  • Light exposure : Conduct ICH Q1B photostability testing under UV/visible light (1.2 million lux-hours) .

Advanced: What in vitro models best predict pharmacokinetic properties?

Answer:

  • Microsomal stability : Incubate with rat/human liver microsomes (1 mg/mL) and NADPH. Calculate intrinsic clearance (Clint) using LC-MS/MS .
  • Caco-2 permeability : Assess apical-to-basolateral transport (Papp >1 × 10−6 cm/s indicates good absorption) .
  • Plasma protein binding : Use equilibrium dialysis to measure unbound fraction (fu >5% suggests low risk of drug-drug interactions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.